N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-14(10-16-13-26-20-7-5-4-6-17(16)20)22-21(23)12-15-8-9-18(24-2)19(11-15)25-3/h4-9,11,13-14H,10,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZPDONVWOQWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep.
Mode of Action
The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied. The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites. Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound.
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can influence various physiological functions regulated by serotonin.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H23NOS2
- Molecular Weight : 353.4 g/mol
- CAS Number : 2415628-59-8
Anticancer Activity
Research indicates that compounds derived from benzothiophene exhibit significant anticancer properties. For instance, a study on related benzothiophene derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The reported IC50 values for these compounds ranged from 0.20 to 2.58 μM against a panel of 60 human cancer cell lines, showcasing their potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| Benzothiophene Derivative A | 0.20 | MDA-MB-231 |
| Benzothiophene Derivative B | 2.58 | LNCaP |
| This compound | TBD | TBD |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects against oxidative stress-induced neuroinflammation, a characteristic of neurodegenerative disorders. Recent studies have shown that similar acetamide derivatives can mitigate neuronal death caused by oxidative stress and inflammation . The mechanism appears to involve the reduction of pro-inflammatory cytokines and the preservation of neuronal integrity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells through intrinsic pathways.
- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, thereby protecting neurons from oxidative damage.
Case Studies and Research Findings
A notable study investigated the effects of similar benzothiophene derivatives on cancer cell lines and reported that these compounds selectively targeted malignant cells without affecting normal cells, suggesting a favorable therapeutic index . Another research highlighted the neuroprotective effects of acetamide derivatives in reducing neuroinflammation markers in vitro .
Scientific Research Applications
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptors : Potential modulation of neurotransmitter receptors.
- Enzymes : Inhibition or activation of key enzymes involved in metabolic pathways.
- Transporters : Interaction with transport proteins affecting drug absorption and distribution.
Antidepressant and Anxiolytic Effects
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential effects on the serotonin system , particularly through interaction with the 5-HT1A serotonin receptors . This interaction is crucial in understanding its implications for treating psychiatric disorders such as depression and anxiety.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, compounds structurally similar to this compound have shown efficacy in animal models of epilepsy. This suggests that this compound may exhibit similar properties by modulating neuronal excitability.
Research Studies and Case Reports
Several studies have reported on the biological activity and therapeutic potential of this compound:
- Serotonin Receptor Modulation : A study demonstrated that benzothiophene derivatives could enhance binding affinity to serotonin receptors, indicating potential antidepressant properties.
- Neuroprotective Effects : Research on related compounds has suggested neuroprotective effects in models of neurodegeneration, highlighting the need for further exploration of this compound's capabilities.
- Anticancer Properties : Some benzothiophene derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer activity.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiophene Core : Synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
- Alkylation and Amidation : Alkylation with propan-2-yl groups followed by reaction with acetic anhydride or acetamides to form the final product.
These methods ensure high yields and purity of the final compound, which is essential for both research applications and potential industrial production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
